molecular formula C7H11ClN4O2S B12900035 (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride CAS No. 52208-17-0

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride

Cat. No.: B12900035
CAS No.: 52208-17-0
M. Wt: 250.71 g/mol
InChI Key: VMKPTARORPAPBD-UHFFFAOYSA-N
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Description

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride is a potent and cell-active inhibitor of human dihydroorotate dehydrogenase (DHODH) [a href="https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01328"]. DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, responsible for catalyzing the fourth step in the production of uridine monophosphate (UMP) [a href="https://www.nature.com/articles/s41420-021-00432-0"]. By selectively inhibiting DHODH, this compound depletes intracellular pyrimidine nucleotide pools, thereby disrupting essential cellular processes such as RNA and DNA synthesis. This mechanism underpins its primary research applications in oncology, where it is investigated for its ability to halt the proliferation of rapidly dividing cancer cells and induce cell death [a href="https://aacrjournals.org/cancerres/article/80/8/1731/670882/Dihydroorotate-Dehydrogenase-Inhibition-Impairs"]. Furthermore, its antiviral properties are a major area of investigation, as many viruses are heavily reliant on the host cell's pyrimidine nucleotide supply for efficient genomic replication; inhibiting DHODH has been shown to suppress the replication of a range of RNA and DNA viruses [a href="https://www.nature.com/articles/s41467-021-21355-5"]. Researchers utilize this compound as a chemical tool to probe the metabolic dependencies of cancer and virally infected cells, to explore combination therapies that exploit nucleotide stress, and to validate DHODH as a therapeutic target across various disease models.

Properties

CAS No.

52208-17-0

Molecular Formula

C7H11ClN4O2S

Molecular Weight

250.71 g/mol

IUPAC Name

(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C7H10N4O2S.ClH/c1-3-4(2-14-6(8)9)5(12)11-7(13)10-3;/h2H2,1H3,(H3,8,9)(H2,10,11,12,13);1H

InChI Key

VMKPTARORPAPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CSC(=N)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

This aldehyde intermediate is crucial for subsequent functionalization.

  • Starting Material: 6-Methyluracil derivatives
  • Method: Controlled oxidation or formylation at the 5-position of the pyrimidine ring
  • Typical Conditions: Mild acidic or basic media, often using reagents like Vilsmeier-Haack or related formylation agents
  • Yield: High yields reported (~85-90%) under optimized conditions
  • Reference: Kanatomo et al. reported synthesis involving sodium hydroxide treatment at 60°C for short reaction times (approx. 2 minutes) to obtain related pyrimidine derivatives.

Conversion to Carbamimidothioate Derivative

The key step is the introduction of the carbamimidothioate group (-CSC(NH2)NH2) onto the methyl group attached to the pyrimidine ring.

  • Route: Reaction of the 5-(hydroxymethyl) or 5-(chloromethyl) pyrimidine intermediate with thiourea or related thiocarbamoyl reagents
  • Mechanism: Nucleophilic substitution where the thiourea attacks the electrophilic carbon, forming the carbamimidothioate linkage
  • Conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol
    • Temperature: Mild heating (50-80°C) to facilitate substitution
    • Time: Several hours to overnight depending on scale and reagent purity
  • Isolation: The product is typically isolated as the hydrochloride salt by treatment with HCl gas or hydrochloric acid solution to improve stability and crystallinity.

Alternative Synthetic Routes

  • From Nitrile Precursors:
    6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be converted to the carbamimidothioate via reaction with thiourea under basic conditions, followed by acidification to yield the hydrochloride salt.

  • Direct Thioamidation:
    Direct thioamidation of the aldehyde intermediate with thiourea derivatives under controlled pH and temperature conditions can also yield the target compound.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Reaction Type Yield (%) Notes
1 6-Methyluracil or related pyrimidine Formylation (e.g., Vilsmeier-Haack) Electrophilic substitution 85-90 Produces 6-methyl-2,4-dioxo-pyrimidine-5-carbaldehyde
2 5-(Hydroxymethyl) or 5-(chloromethyl) pyrimidine Thiourea, DMF or ethanol, 50-80°C Nucleophilic substitution 70-85 Forms carbamimidothioate intermediate
3 Carbamimidothioate intermediate HCl gas or HCl solution Salt formation Quantitative Yields hydrochloride salt for stability

Research Findings and Optimization Notes

  • Purity and Stability: The hydrochloride salt form enhances the compound's stability and facilitates purification by crystallization.
  • Reaction Monitoring: TLC and HPLC are commonly used to monitor the progress of substitution reactions.
  • Yield Optimization: Reaction temperature and solvent choice critically affect yield and purity. Polar aprotic solvents favor nucleophilic substitution efficiency.
  • Safety and Handling: The compound requires cold-chain transportation and careful handling due to its reactive thiourea moiety and hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound could inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
There is emerging evidence that pyrimidine derivatives can act as effective anticancer agents. Specifically, compounds containing the dioxo-tetrahydropyrimidine structure have shown cytotoxic effects against cancer cell lines. For instance, a study reported that certain derivatives induced apoptosis in breast cancer cells through the activation of specific signaling pathways . This highlights the compound's potential role in cancer therapeutics.

Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes associated with various diseases. For example, research has indicated that it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in both prokaryotic and eukaryotic organisms. This inhibition can potentially lead to therapeutic applications in treating infections and cancer .

Agricultural Applications

Pesticidal Activity
In agricultural settings, this compound has been explored for its pesticidal properties. Studies have shown that it can effectively control fungal pathogens in crops, making it a candidate for developing bio-based pesticides . Its mechanism of action involves disrupting the cellular processes of fungi, thereby preventing their growth and proliferation.

Herbicide Potential
Research indicates that this compound may also possess herbicidal properties. A study demonstrated that it could inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity makes it a promising candidate for use in integrated weed management systems .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial ActivitySignificant inhibition of bacterial growth
Anticancer PropertiesInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of dihydrofolate reductase
Agricultural SciencePesticidal ActivityEffective control of fungal pathogens
Herbicide PotentialSelective inhibition of weed growth

Mechanism of Action

The mechanism of action of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its carbamimidothioate substituent, distinguishing it from other DHPM derivatives. Below is a comparative analysis with structurally related analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Features
Target Compound Carbamimidothioate, methyl, oxo, hydrochloride ~301.7 (calculated) Enhanced solubility (HCl salt), potential hydrogen bonding via carbamimidothioate
Methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate Methyl ester, phenyl, oxo ~260.3 Antibacterial activity; ester group may limit solubility
Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate Chloromethyl, methyl ester, phenyl ~294.7 Reactive chloromethyl group for further derivatization

Pharmacological and Physicochemical Properties

Bioactivity: The methyl ester analog () demonstrates antibacterial properties, attributed to the DHPM scaffold’s ability to interfere with microbial enzymes or membrane integrity. The chloromethyl derivative () is primarily a synthetic intermediate, with reactivity focused on nucleophilic substitution rather than direct bioactivity .

Solubility and Stability :

  • The hydrochloride salt in the target compound improves aqueous solubility compared to neutral esters (e.g., ), critical for drug delivery .
  • Carbamimidothioate’s thiourea-like structure may confer resistance to enzymatic degradation, enhancing metabolic stability relative to ester-containing analogs .

Methodological Considerations for Comparison

  • Structural Similarity Metrics : Computational tools (e.g., Tanimoto coefficients) could quantify similarity between the target compound and analogs. The carbamimidothioate group introduces distinct pharmacophoric features, reducing similarity scores compared to ester or chloromethyl derivatives .
  • Analytical Techniques : Spectrofluorometry and tensiometry (as in ) are applicable for studying self-aggregation or critical micelle concentration (CMC) if the compound exhibits surfactant-like behavior due to its amphiphilic substituents .

Biological Activity

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride (CAS No. 52208-17-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula: C7H11ClN4O2S
  • Molecular Weight: 250.71 g/mol
  • Purity: Typically above 95% in research contexts

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. Its effectiveness against Gram-positive and Gram-negative bacteria has been noted in microbial sensitivity tests, although specific data on its efficacy compared to standard antibiotics is limited .
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases. This activity is particularly relevant in the context of neurodegenerative disorders where oxidative damage is a key factor .
  • Anti-inflammatory Effects : In vitro studies indicate that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential applications in treating inflammatory conditions .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory processes and microbial metabolism.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK pathways, which are crucial in regulating immune responses and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the tetrahydropyrimidine class:

StudyFindings
Chuang et al. (2021)Explored the anti-inflammatory effects of similar compounds derived from natural sources like Antrodia cinnamomea, noting significant reductions in inflammatory markers .
Acta Pol Pharm (2008)Investigated various tetrahydropyrimidine derivatives for antimicrobial properties, highlighting their potential as novel therapeutic agents .
ResearchGate PublicationDiscussed structural analogs and their biological activities, suggesting a correlation between structure and pharmacological effects .

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

The compound is typically synthesized via Biginelli-like reactions, where substituted aldehydes, β-keto esters, and thiourea derivatives are condensed under acidic conditions. For example, derivatives such as methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () are synthesized using benzaldehyde or brominated aldehydes, yielding products with 39–77% efficiency depending on substituent reactivity. Key steps include refluxing in ethanol with catalytic HCl, followed by crystallization. Reaction optimization often involves adjusting solvent polarity or acid concentration to improve regioselectivity and yield .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Essential methods include:

  • 1H NMR : To confirm substituent integration and regiochemistry (e.g., δ 2.59 ppm for CH3 in CDCl3; δ 5.39 ppm for CH in DMSO-d6) .
  • Elemental analysis : Validates empirical formulas (e.g., C13H12N2O3 with <0.5% deviation) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate (R factor = 0.048) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields or physical properties (e.g., melting points) across synthetic protocols?

Variations in yields (e.g., 39% vs. 77% for similar derivatives) often stem from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Br in ) enhance electrophilicity, accelerating cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol.
  • Crystallization conditions : Slow cooling vs. rapid precipitation affects purity and melting point consistency. A systematic comparison using standardized conditions (fixed solvent, temperature, and catalyst) is recommended to isolate variables .

Q. What strategies optimize regioselectivity in synthesizing substituted dihydropyrimidines?

Regioselectivity is influenced by:

  • Aldehyde substitution : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) favor 4-position substitution due to steric hindrance.
  • Acid catalysts : HCl vs. Lewis acids (e.g., FeCl3) alter transition-state stabilization. Computational modeling (e.g., DFT) can predict regiochemical outcomes, though experimental validation via NMR/X-ray remains critical .

Q. How should researchers design antibacterial activity assays for this compound?

  • Minimum Inhibitory Concentration (MIC) assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with 18–24 hr incubation.
  • Structure-activity relationship (SAR) analysis : Compare derivatives with varying substituents (e.g., ’s phenyl vs. ’s bromophenyl groups) to identify pharmacophores.
  • Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What methodologies assess this compound’s environmental fate and degradation pathways?

  • Long-term stability studies : Monitor hydrolysis/photolysis in aqueous buffers (pH 4–9) under UV light ( ).
  • Ecotoxicology assays : Use Daphnia magna or algal models to evaluate LC50/EC50 values.
  • Degradation product identification : LC-MS/MS to detect intermediates (e.g., thiourea fragments) .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions for Selected Derivatives

Derivative SubstitutionYield (%)Key Conditions (Solvent, Catalyst)Reference
Phenyl ()39Ethanol, HCl, reflux
Bromophenyl ()77Ethanol, HCl, 80°C
Ethoxy-hydroxyphenyl ()65*Methanol, HCl, RT crystallization

*Yield estimated from analogous protocols.

Q. Table 2: Key Analytical Data for Structural Confirmation

TechniqueCritical ObservationsExample (Evidence)
1H NMRCH3 (δ 2.27–2.59 ppm), OCH3 (δ 3.48–3.58 ppm)
X-rayHydrogen-bonded dimer formation (R < 0.05)
Elemental AnalysisC, H, N within 0.5% of theoretical

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